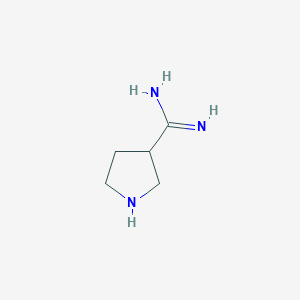

Pyrrolidine-3-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11N3 |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

pyrrolidine-3-carboximidamide |

InChI |

InChI=1S/C5H11N3/c6-5(7)4-1-2-8-3-4/h4,8H,1-3H2,(H3,6,7) |

InChI Key |

LTIGEFPDXPAKGL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C(=N)N |

Origin of Product |

United States |

Contextualization Within Nitrogen Heterocycle Chemistry and Its Significance

Nitrogen heterocycles are organic compounds containing a ring structure composed of atoms of at least two different elements, one of which is nitrogen. These structures are fundamental to the chemistry of life, forming the core of a vast array of natural products, including alkaloids, vitamins, and hormones. In medicinal chemistry, nitrogen heterocycles are of paramount importance, with a significant percentage of all pharmaceuticals containing at least one such ring system.

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a particularly privileged scaffold in drug discovery. nih.gov Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring provide a three-dimensional geometry that allows for a more precise spatial arrangement of substituents. nih.gov This "pseudorotation" of the non-planar ring enables a more effective exploration of the pharmacophore space, leading to compounds with enhanced biological activity and selectivity. nih.gov The stereochemistry of the pyrrolidine ring, with the potential for multiple chiral centers, further contributes to its versatility, allowing for the synthesis of a diverse range of stereoisomers with distinct biological profiles.

Importance of the Carboximidamide Moiety in Bioactive Compounds

The carboximidamide group, also known as a guanyl group, is a functional group characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This moiety is a key pharmacophore in a variety of biologically active compounds. Its basic nature allows it to exist in a protonated, positively charged state at physiological pH, enabling it to participate in crucial electrostatic interactions and hydrogen bonding with biological targets such as enzymes and receptors.

The stability of the carboximidamide group and its capacity to act as a hydrogen bond donor and acceptor make it a valuable component in drug design. numberanalytics.com It is often employed as a bioisostere for other functional groups, such as carboxylic acids or ureas, to modulate the physicochemical properties and pharmacokinetic profile of a molecule.

Overview of Pyrrolidine 3 Carboximidamide As a Subject of Academic Inquiry

Direct Synthesis Strategies for the this compound Core

The direct synthesis of the this compound core involves two primary challenges: the formation of the heterocyclic pyrrolidine ring and the subsequent or concurrent introduction of the carboximidamide functionality.

The construction of the pyrrolidine skeleton can be achieved through various synthetic routes, including the cyclization of acyclic precursors, ring contraction reactions, and intramolecular C-H amination. mdpi.comosaka-u.ac.jpthieme.de

Cyclization of Acyclic Precursors: A common approach involves the cyclization of linear molecules containing the requisite atoms. For instance, the intramolecular cyclization of an amine onto an electrophilic carbon center, such as in an α,β-unsaturated system or an alkyl halide, is a fundamental method. mdpi.com Metal-free Lewis acid-mediated reductive hydroamination cascades of enynyl amines have been developed for the stereoselective synthesis of pyrrolidines. organic-chemistry.org Another strategy involves the reaction of primary amine-tethered alkynes in a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence to yield α-cyano pyrrolidines. nih.gov

Ring Contraction: An innovative method involves the photo-promoted ring contraction of abundant and inexpensive pyridines using silylborane. osaka-u.ac.jp This process yields pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serve as versatile building blocks for further functionalization. osaka-u.ac.jp

Intramolecular C-H Amination: Direct C(sp³)-H amination has emerged as a powerful tool for pyrrolidine synthesis. thieme.de This can be achieved through radical pathways, where a nitrogen-centered radical undergoes a 1,5-hydrogen atom abstraction followed by cyclization. thieme.de Transition-metal catalysis, particularly with rhodium or copper, enables intramolecular nitrene insertion into C-H bonds to provide N-unprotected or N-protected pyrrolidines with high regioselectivity. organic-chemistry.org

Table 1: Selected Methods for Pyrrolidine Ring Formation

| Method | Key Features | Catalyst/Reagents | Reference |

|---|---|---|---|

| Cyclization of Enynyl Amines | Metal-free, stereoselective cascade | Lewis Acid | organic-chemistry.org |

| Ring Contraction of Pyridines | Photo-promoted, uses abundant starting materials | Silylborane | osaka-u.ac.jp |

| Intramolecular C-H Amination | Direct functionalization of unactivated C-H bonds | Copper or Rhodium complexes | thieme.deorganic-chemistry.org |

| Tandem Amination/Cyanation | One-pot, three-component reaction | Copper catalyst | nih.gov |

Introduction and Functionalization of the Carboximidamide Group

The carboximidamide group, also known as an amidine, is typically introduced from a nitrile or carboxylic acid precursor.

From Nitriles: A common route to carboximidamides is the Pinner reaction, where a nitrile is treated with an alcohol in the presence of an acid catalyst to form a Pinner salt (an imino ether hydrochloride), which then reacts with ammonia (B1221849) or an amine to yield the amidine. A more direct method involves the reaction of the nitrile with ammonia or an amine, sometimes under pressure or with a catalyst. For example, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide can be reacted with malononitrile (B47326) in the presence of potassium carbonate to form a pyrrole-3-carbonitrile derivative, a potential precursor to the target carboximidamide.

From Carboxylic Acids or Derivatives: Carboxylic acids can be converted to the corresponding amide, which is then transformed into a thioamide. The thioamide can be S-alkylated and subsequently reacted with an amine to form the amidine. Alternatively, direct amidation methods are being explored. rsc.org

Condensation Reactions: Sulfonyl-carboximidamides can be synthesized through the condensation of heterocyclic methyl carbimidates with sulfonamides. nih.govnih.gov This approach highlights a strategy where a pre-formed carbimidate is coupled with another moiety. While not a direct route to an unsubstituted carboximidamide, it demonstrates a key bond-forming reaction.

The synthesis of a 2-aminopyrrolidine-1-carboxamidine has been achieved through the oxidative decarboxylation of carbamimidoyl-L-proline, showcasing a method that incorporates the amidine-like functionality early in the synthetic sequence. mdpi.comnih.gov

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

Creating chiral pyrrolidine derivatives with specific stereochemistry at the C3 position and potentially other stereocenters requires advanced asymmetric synthetic methods.

Asymmetric hydrogenation is a powerful technique for establishing stereocenters by the selective addition of hydrogen across a double bond using a chiral catalyst. wikipedia.org

Hydrogenation of Pyrrolidine Precursors: Enamines derived from pyrrolidines can be hydrogenated with high enantioselectivity (up to 99.9% ee) using catalysts such as iridium phosphoramidite (B1245037) or rhodium phosphonite systems. ajchem-b.com Similarly, N-protected pyrroles can be converted to chiral pyrrolidines via asymmetric hydrogenation. wikipedia.org

Dynamic Kinetic Resolution: The asymmetric hydrogenation of racemic β-keto-γ-lactams using ruthenium catalysts, a method developed by Noyori, allows for dynamic kinetic resolution to produce chiral β-hydroxy-γ-lactams with excellent diastereo- and enantioselectivity. rsc.org These lactams are versatile intermediates that can be further manipulated into functionalized pyrrolidines. rsc.org Iridium catalysts have also been employed for similar transformations, providing access to key intermediates for pharmaceuticals. rsc.org

Table 2: Asymmetric Hydrogenation for Chiral Pyrrolidine Synthesis

| Substrate | Catalyst System | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Pyrrolidine-derived Enamines | Iridium phosphoramidite / Rhodium phosphonite | Chiral Pyrrolidines | Up to 99.9% ee | ajchem-b.com |

| Racemic β-keto-γ-lactams | Ruthenium / Chiral diphosphine ligand | Chiral β-hydroxy-γ-lactams | Excellent dr and ee | rsc.org |

| Racemic β-keto-γ-lactams | Iridium / Chiral ligand | Chiral β-hydroxy-γ-lactams | Excellent yields and selectivities | rsc.org |

| 2,3- and 2-substituted Indoles | Pd(TFA)₂/H8-BINAP | cis-Pyrrolidines | Enantioselective | wikipedia.org |

Organocatalytic Michael Addition Reactions

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has become a cornerstone of modern synthesis. The Michael addition is particularly well-suited for this approach.

Proline and Pyrrolidine Derivatives as Catalysts: Chiral pyrrolidine derivatives, including proline itself, are highly effective catalysts for the Michael addition of ketones and aldehydes to nitroalkenes. mdpi.com These reactions proceed through an enamine intermediate, with the catalyst controlling the facial selectivity of the addition. This strategy has been used to synthesize γ-nitrocarbonyl compounds, which are precursors to pyrrolidines, with high diastereo- and enantioselectivities. mdpi.comacs.org

Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives: An organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates has been developed to specifically synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgnih.gov These carboxylic acids are direct precursors to the target this compound.

Bifunctional Catalysts: Catalysts that combine a pyrrolidine moiety with another functional group, such as a thiourea, can activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), leading to highly efficient and selective Michael additions. mdpi.com

Table 3: Organocatalytic Michael Additions for Pyrrolidine Synthesis

| Nucleophile | Electrophile | Catalyst Type | Product Precursor | Selectivity | Reference |

|---|---|---|---|---|---|

| Ketones | Nitroalkenes | Chiral Pyrrolidine | γ-Nitroketones | High dr, ee | mdpi.comacs.org |

| Nitroalkanes | 4-oxo-2-enoates | Organocatalyst | 5-alkyl-pyrrolidine-3-carboxylic acid | 97% ee | rsc.orgnih.gov |

| 1,3-Diketones | Maleimide derivatives | Dihydroquinine Base | N-aryl-3-alkyl-pyrrolidine-2,5-dione | Enantioselective | buchler-gmbh.com |

| Ketones | Nitroalkenes | Pyrrolidine-Thiourea | γ-Nitroketones | High dr, ee | mdpi.com |

Oxidative Decarboxylation and Trapping Strategies

The oxidative decarboxylation of α-amino acids provides a powerful method for generating N-acyliminium ion intermediates, which can be trapped by various nucleophiles to form substituted pyrrolidines.

From Proline Derivatives: This strategy is particularly effective starting from proline. Treatment of an N-protected proline with reagents like (diacetoxyiodo)benzene (B116549) (DIB) and iodine generates a carboxyl radical, which loses CO₂ to form a C-radical. acs.org This is then oxidized to an N-acyliminium ion, which can be trapped. acs.org

Introduction of Substituents: By using this method, a substituent can be introduced at the 2-position of the pyrrolidine ring. acs.org A one-pot decarboxylation-iodination reaction allows for the introduction of an iodine atom at the 3-position, leading to 2,3-disubstituted pyrrolidines with a defined trans stereochemistry. acs.orgsci-hub.se The trapping of the iminium ion with nucleophiles like water, alcohols, or allylsilanes provides a versatile route to various functionalized pyrrolidines. acs.orgsci-hub.se

Synthesis of Amidine-Containing Structures: The synthesis of a 2-aminopyrrolidine-1-carboxamidine unit has been achieved via the oxidative decarboxylation of L-proline and L-arginine derivatives. mdpi.comnih.gov Using reagents such as silver(I)/peroxydisulfate or DIB/I₂, an acyliminium ion is generated and subsequently trapped intramolecularly by the guanidine (B92328) group of arginine or intermolecularly by other N-nucleophiles. mdpi.comnih.gov This demonstrates the potential of this method to construct complex pyrrolidine cores.

Derivatization and Functionalization of Pre-Synthesized this compound Scaffolds

The derivatization of a pre-existing this compound scaffold is a key strategy for developing new chemical entities with tailored properties. Functionalization can be directed at two primary sites: the carboximidamide group and the pyrrolidine ring itself. While direct derivatization studies on this compound are not extensively documented, the reactivity of each functional group can be inferred from research on analogous structures.

The carboximidamide group, also known as an amidine, is a versatile functional group that can undergo various transformations. Its reactivity allows for modifications that can significantly alter the molecule's steric and electronic properties. The nitrogen atoms of the amidine can act as nucleophiles, enabling reactions such as alkylation and acylation. For instance, reaction with alkyl halides or acyl chlorides can produce N-alkylated or N-acylated derivatives, respectively . The amidine moiety can also react with aldehydes to form imine-linked structures, known as Schiff bases . Furthermore, the carboximidamide group is a well-established precursor for the synthesis of guanidines through reactions with amines vulcanchem.com.

The pyrrolidine ring offers additional sites for functionalization. The secondary amine within the pyrrolidine ring is nucleophilic and can be targeted for substitution. For example, N-substituted pyrrolidine derivatives can be synthesized through reactions with various electrophiles nih.govrroij.com. In a related context, pyrrolidine-1-carboxamidine has been shown to react in a nucleophilic aromatic substitution, followed by a cyclization to yield an N-oxide product, demonstrating the reactivity of the pyrrolidine nitrogen even when part of a larger functional group nih.gov.

Below is a table summarizing potential derivatization reactions on the this compound scaffold based on the known reactivity of its constituent functional groups.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent Example | Functional Group Targeted | Potential Product |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | Carboximidamide | N-Methylthis compound |

| N-Acylation | Acetyl Chloride | Carboximidamide | N-Acetylthis compound |

| Schiff Base Formation | Benzaldehyde | Carboximidamide | N-Benzylidenethis compound |

| Guanidinylation | Primary Amine | Carboximidamide | Substituted Guanidine Derivative |

| N-Arylation | Fluoroaromatic Compound | Pyrrolidine Nitrogen | N-Arylthis compound |

Green Chemistry Approaches and Sustainable Synthesis in Pyrrolidine Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrrolidines to minimize environmental impact and improve efficiency. These approaches focus on using less hazardous materials, reducing waste, and employing energy-efficient methods.

One prominent green strategy is the use of multicomponent reactions (MCRs) in environmentally benign solvents. For example, the synthesis of novel pyrrolidine-fused spirooxindoles has been achieved through a one-pot, three-component domino reaction in an ethanol-water mixture at room temperature, eliminating the need for toxic solvents and complex purification steps.

Catalysis plays a central role in sustainable pyrrolidine synthesis. Rhodium-catalyzed [3+2] cycloadditions of vinylaziridines and silyl (B83357) enol ethers provide a highly selective and efficient route to functionalized pyrrolidines rsc.orgrsc.org. These reactions can be directed to form different products by tuning the catalyst and substrates rsc.org. Another innovative approach is the "borrowing hydrogen" methodology, which uses an iridium(III) catalyst to synthesize 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines. This method is atom-efficient, as it involves an in-situ oxidation-condensation-reduction cascade researchgate.net.

Other sustainable methods include:

Electrophilic Halogen-Induced Cascade Reactions : Using reagents like N-bromosuccinimide (NBS) can initiate a cascade reaction to form functionalized pyrrolidines diastereoselectively in a single operation, which is considered an environmentally benign process scispace.com.

Photochemical Methods : A photo-promoted ring contraction of readily available pyridines using a silylborane has been developed to produce pyrrolidine derivatives. This method leverages light energy and demonstrates broad substrate scope and high functional group compatibility bohrium.com.

Use of Recyclable Catalysts : Pyrrolidinium acetate, an ionic liquid, has been employed as a green and recyclable catalyst for condensation reactions, offering excellent yields in short reaction times under solvent-free conditions.

The following table summarizes various green chemistry approaches for the synthesis of pyrrolidine derivatives.

Table 2: Green and Sustainable Synthetic Methods for Pyrrolidine Derivatives

| Method | Key Features | Catalyst/Reagent Example | Solvent Example |

|---|---|---|---|

| Domino Reaction | One-pot, multi-component, high atom economy | Catalyst-free | Ethanol/Water |

| [3+2] Cycloaddition | High stereoselectivity and enantioselectivity | Rhodium complexes | Not specified |

| Borrowing Hydrogen | Atom-efficient, in-situ catalyst recycling | Iridium(III) complexes | Amyl alcohol |

| Aziridine Ring Expansion | Cascade reaction, multiple bond formation in one step | N-Bromosuccinimide (NBS) | Not specified |

| Photochemical Ring Contraction | Uses light energy, skeletal editing | Silylborane | Not specified |

| Ionic Liquid Catalysis | Recyclable catalyst, solvent-free conditions | Pyrrolidinium acetate | Solvent-free |

Mechanistic Studies of Core Formation Reactions

The synthesis of the pyrrolidine ring, the central scaffold of the molecule, can be achieved through various mechanistic pathways. These methods often focus on creating the five-membered ring with high efficiency and stereocontrol.

Intramolecular C-H Amination: One advanced method for forming the pyrrolidine ring is through copper-catalyzed intramolecular C-H amination. Mechanistic studies, combining experimental and Density Functional Theory (DFT) investigations, have been conducted on related N-halide amide precursors. nih.gov The proposed catalytic cycle for these transformations typically involves a Cu(I)/Cu(II) pathway. nih.gov For instance, in the amination of N-fluoride amides, it was demonstrated that the reaction proceeds through a Single Electron Transfer (SET) step, which is followed by ring closure to form the pyrrolidine ring, rather than through an intermediate that could be formed by a simple Lewis acid. nih.gov

Cyclization of Acyclic Precursors: A common and versatile strategy involves the cyclization of acyclic starting materials. Organocatalytic enantioselective Michael addition reactions are a powerful tool in this regard. For example, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes can produce a precursor that, upon reductive amination, yields highly functionalized and optically active pyrrolidine derivatives. researchgate.netrsc.org The mechanism is predicated on the initial conjugate addition to form a Michael adduct, which possesses the necessary functionality for subsequent intramolecular cyclization.

Synthesis from the Chiral Pool: L-proline, a naturally occurring amino acid, serves as a common starting material from the chiral pool for synthesizing pyrrolidine derivatives. rsc.org A key step in transforming L-proline into more complex structures can involve the Curtius rearrangement of an acyl azide (B81097) to an isocyanate, which establishes a new functional core. rsc.org This approach preserves the initial stereochemistry of the starting material, making it valuable for asymmetric synthesis.

C(sp³)-H Activation Strategies: Modern synthetic methods increasingly utilize C(sp³)-H activation to forge new bonds on a pre-existing scaffold. This has been applied to the synthesis of complex pyrrolidine analogues, providing a highly efficient and fully enantioselective strategy for creating substituted derivatives. nih.gov

Reactivity of the Carboximidamide Functional Group

The carboximidamide group, also known as an amidine, imparts a distinct reactivity profile to the molecule, characterized by the interplay of its nitrogen atoms and the imine carbon.

The this compound molecule possesses multiple sites for both nucleophilic and electrophilic attack.

Nucleophilicity of the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a secondary amine and acts as a potent nucleophile. chemicalbook.com It readily undergoes electrophilic substitution with reagents like alkyl and acyl halides to form N-substituted derivatives. chemicalbook.com Kinetic studies on a range of pyrrolidine-based organocatalysts have quantified this nucleophilicity, showing that most pyrrolidines exhibit strong basicity and reactivity towards electrophiles. nih.gov The reactions typically follow second-order kinetics, being first order in both the amine and the electrophile. nih.gov

Reactivity of the Carboximidamide Moiety: The carboximidamide group itself is amphiphilic. The terminal -NH₂ group is nucleophilic, while the sp²-hybridized imine carbon is electrophilic and susceptible to attack by nucleophiles. Potential transformations include hydrolysis, where the addition of water could break down the group, and group transfer reactions. smolecule.com The reactivity can also be influenced by the tautomeric form present under the reaction conditions.

Tautomerism, the interconversion of structural isomers through proton migration, is a critical aspect of the chemistry of the carboximidamide functional group. chemaxon.com This phenomenon can significantly influence the molecule's reactivity and interactions. researchgate.net

The carboximidamide group can exist in a dynamic equilibrium between different tautomeric forms. This is analogous to the well-studied tautomerism in related structures like amidoximes and oximes. nih.gov For amidoximes, the primary form is typically in equilibrium with a less stable iminohydroxylamine tautomer. nih.gov Similarly, this compound can exist in different forms, with the equilibrium position influenced by factors such as solvent polarity and pH. The relative stability of these tautomers can be investigated and predicted using computational methods. nih.govnih.gov

Table 1: Potential Tautomeric Forms of the Carboximidamide Group

| Tautomer Name | Structure | Key Features |

|---|---|---|

| Amidine (Primary Form) | R-C(=NH)NH₂ | Standard amidine structure. |

| Iminodiamine (Tautomer) | R-C(NH₂)NH | Proton has migrated from one nitrogen to the other. |

Stereoselective Transformations and Chiral Pool Applications

The synthesis of specific stereoisomers of this compound is crucial, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. researchgate.net Stereoselective synthesis methods are broadly classified into two main approaches. mdpi.comnih.gov

Modification of Chiral Precursors: This strategy begins with an optically pure cyclic compound, typically from the "chiral pool" of natural products like L-proline, 4-hydroxyproline, or tartaric acid. mdpi.commdpi.com The existing stereocenters are used to direct the stereochemistry of subsequent functionalization reactions.

Stereoselective Cyclization: This approach builds the chiral pyrrolidine ring from achiral or prochiral acyclic precursors using asymmetric catalysis. mdpi.comnih.gov

Several specific methods have been developed to achieve high stereoselectivity.

Table 2: Summary of Stereoselective Synthesis Methods for Pyrrolidine Derivatives

| Method | Description | Key Features | References |

|---|---|---|---|

| Asymmetric Michael Addition | Organocatalytic conjugate addition of nitroalkanes to enoates, followed by reductive amination. | Creates highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. | researchgate.netrsc.org |

| Alkyne Iminium Ion Cyclization | Intramolecular cyclization of N-protected homopropargyl amines. | Constructs trans-2,3-disubstituted pyrrolidine derivatives stereoselectively. | rsc.org |

| Biocatalytic Synthesis | Laccase-catalyzed oxidation and subsequent 1,4-addition. | Forms highly functionalized pyrrolidine-2,3-diones with all-carbon quaternary stereocenters under mild conditions. | rsc.org |

| C(sp³)-H Activation | Palladium-catalyzed intramolecular C-H bond functionalization. | An efficient and enantioselective strategy for creating complex analogues from simpler pyrrolidines. | nih.gov |

Computational Probing of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and reactivity of pyrrolidine derivatives. researchgate.net These methods provide deep insight into transition states, reaction intermediates, and the energetic profiles of reaction pathways. nih.govnih.gov

Mechanism Elucidation: DFT calculations have been used to support or refine proposed mechanisms for core formation reactions. For example, in the copper-catalyzed synthesis of pyrrolidines, computational studies helped confirm a Cu(I)/Cu(II) pathway and rule out other possibilities. nih.gov

Probing Racemization Pathways: In the synthesis of chiral molecules, computational analysis can uncover undesired side reactions. A detailed DFT study on a related aminal system revealed a potential racemization pathway involving an iminium-induced ring opening. rsc.org The calculations showed that the stereogenic center could be lost and then reformed, leading to a scalemic or racemic mixture. The computed energetics for this process are detailed below.

Table 3: Computed Gibbs Free Energy (ΔG) for a Proposed Racemization Pathway

| Step | Description | ΔG (kcal/mol) | Reference |

|---|---|---|---|

| IM2 → TSrot | Transition state for rotation around the C1-C2 bond. | -15.27 | rsc.org |

| IM2' → TS2 | Transition state for 5-exo-trig cyclization via (re)-attack of N1. | - | rsc.org |

| TS2 → IM4 | Formation of the intermediate leading to the inverted (R) configuration product. | - | rsc.org |

This data illustrates how computational probing can map out complex reaction coordinates, including side reactions like racemization. rsc.org

Predicting Reactivity and Selectivity: Computational models can predict the most likely sites of electrophilic or nucleophilic attack by calculating frontier molecular orbitals (HOMO/LUMO). Furthermore, by comparing the activation energies (ΔG‡) of different potential pathways, DFT can determine whether a reaction is under kinetic or thermodynamic control, thus predicting the major product. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrrolidine 3 Carboximidamide Derivatives

Conformational Analysis and Stereochemical Impact on Activity

The conformation of the pyrrolidine (B122466) ring and the stereochemistry of its substituents are critical determinants of the biological activity of its derivatives. The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations, often described as envelope (E) and twisted (T) forms. beilstein-journals.org These conformations are influenced by the substituents on the ring, and in turn, dictate the spatial orientation of these substituents, which is crucial for binding to biological targets. nih.gov

The stereochemistry at the carbon atoms of the pyrrolidine ring plays a significant role in the biological profile of drug candidates. nih.gov Different stereoisomers can exhibit vastly different activities due to their distinct binding modes with enantioselective proteins. nih.gov For instance, in a series of pyrrolidine-based inhibitors of sphingosine (B13886) kinase (SK), compounds with opposite configurations at the C-3 position of the pyrrolidin-3-ol group, RB-037 and RB-038, both retained inhibitory activity against SK1. acs.org However, the corresponding (S)-enantiomers, RB-041 and RB-043, were significantly less active. acs.org

The introduction of bulky substituents can lock the pyrrolidine ring into specific conformations. For example, a tert-butyl group at the C-4 position strongly influences the ring's puckering. nih.gov A trans-4-tert-butyl group induces an endo pucker, while a cis-4-tert-butyl group results in an exo pucker for L-prolines. nih.gov This conformational restriction can be exploited to design molecules with specific three-dimensional arrangements to optimize interactions with a target protein.

Substituent Effects on Pyrrolidine Ring System and Biological Activity

Substituents on the pyrrolidine ring have a profound impact on the biological activity of its derivatives by influencing factors such as binding affinity, selectivity, and pharmacokinetic properties. The nature, size, and position of these substituents can be systematically varied to probe the SAR and optimize for desired biological effects.

In a series of pyrrolidine-based inhibitors of Factor XIa (FXIa), a key enzyme in the coagulation cascade, substitutions at various positions of the pyrrolidine ring were explored. For instance, in a series of 1,2,3-trisubstituted proline derivatives, which are structurally related to pyrrolidine-3-carboximidamide, different substituents led to a wide range of inhibitory potencies against human FXIa, with IC50 values ranging from 6 to 4100 nM. nih.gov

The electronic properties of substituents also play a crucial role. For example, in a study of pyrrolidine-2,5-dione derivatives, the introduction of different substituents at the N(1) position influenced the molecular conformation and intermolecular interactions, which in turn affected their anti-inflammatory properties. mdpi.com Fluorophenyl substituents at the 3-position of pyrrolidine sulfonamides showed better in vitro potency compared to an unsubstituted phenyl ring. nih.gov

The position of the substituent is equally important. For instance, moving a methyl group from the C3 to the C4 position on the pyrrolidine ring resulted in a loss of potency for RORγt agonists. nih.gov In another example, meta-substituted derivatives on a phenyl ring attached to the pyrrolidine scaffold showed improved biological activity. nih.gov

The following table summarizes the effects of various substituents on the biological activity of pyrrolidine derivatives based on several studies.

| Target | Scaffold | Substituent Position | Substituent | Effect on Activity | Reference |

| Factor XIa | Proline/Pyrrolidine | 1, 2, 3 | Various | Varied potency (IC50: 6-4100 nM) | nih.gov |

| RORγt | Pyrrolidine | 3-phenyl | para-F | Improved EC50 values | nih.gov |

| RORγt | Pyrrolidine | 4 | Methyl (transposed from C3) | Loss of potency | nih.gov |

| ER | Pyrrolidine sulfonamides | 3 | Fluorophenyl | Better in vitro potency | nih.gov |

| - | Pyrrolidine sulfonamides | R2 | meta-substituents | Improved biological activity | nih.gov |

| COX-1/COX-2 | 1H-pyrrole-2,5-dione | N(1) | Various | Varied anti-inflammatory activity | mdpi.com |

Modifications of the Carboximidamide Moiety and their Biological Implications

The carboximidamide group, a key functional group in this compound, is a strong basic group that is often protonated at physiological pH. This positive charge can be critical for forming salt bridges or hydrogen bonds with negatively charged residues in the binding site of a target protein. Modifications to this moiety can have significant consequences for biological activity.

The basicity of the carboximidamide group can be modulated by introducing different substituents. For example, replacing one of the amino groups with an alkoxy group to form a carboximidate would reduce the basicity and alter the hydrogen bonding pattern.

In the context of Factor XIa inhibitors, the amidine group (a core feature of the carboximidamide) is a common feature in many potent inhibitors. nih.gov It often interacts with a key aspartic acid residue (Asp189) in the S1 pocket of serine proteases like thrombin and Factor Xa. researchgate.net

Studies on related compounds highlight the importance of the amidine moiety. For instance, in a series of thrombin inhibitors, the amidinobenzyl group was found to be crucial for activity. drugbank.com The replacement of the carboximidamide moiety with other groups can lead to a significant loss of potency, indicating its critical role in target binding.

Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. drughunter.com In the context of this compound derivatives, both the pyrrolidine scaffold and the carboximidamide moiety can be subjected to bioisosteric replacement.

For the pyrrolidine ring, common bioisosteres include other five- or six-membered rings such as piperidine (B6355638), thiazolidine, or even aromatic rings like pyridine (B92270). tandfonline.comnih.gov For example, replacing a pyrrolidine ring with a piperidine ring can alter the pKa and conformational flexibility of the molecule, potentially leading to improved properties. In the development of thrombin inhibitors, a dataset of over 4000 compounds revealed a high occurrence of N-heterocycles like pyrrolidine (23.24%), pyridine (20.56%), and piperidine (16.10%). tandfonline.com

The carboximidamide group can be replaced by other basic groups or groups capable of similar interactions. Examples include guanidine (B92328), aminoimidazoles, or aminopyridines. The choice of bioisostere depends on the specific interactions it needs to make with the target protein. For example, in the development of CB1 cannabinoid receptor antagonists, the pyrazole-3-carboxamide moiety of rimonabant (B1662492) was successfully replaced with a 5-alkyl oxadiazole ring. researchgate.net

Scaffold hopping is a more drastic modification where the entire core scaffold is replaced with a structurally different one while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties or different intellectual property space. cresset-group.com For example, in the development of urokinase plasminogen activator (uPA) inhibitors, fragment-based screening led to the identification of an imidazo[1,2-a]pyridine (B132010) scaffold as a novel core for potent inhibitors. nih.gov

Ligand Efficiency and Binding Mode Analysis

Ligand efficiency (LE) is a useful metric in drug discovery for assessing the quality of a hit or lead compound. nih.gov It relates the binding affinity of a molecule to its size, typically measured by the number of non-hydrogen atoms. A higher LE indicates a more efficient binder, meaning that each atom contributes more favorably to the binding energy.

The formula for Ligand Efficiency is: LE = - (RT ln Kd) / N where R is the gas constant, T is the temperature, Kd is the dissociation constant, and N is the number of non-hydrogen atoms.

In the optimization of this compound derivatives, calculating and monitoring LE can guide the selection of modifications. For example, adding a large substituent that only provides a small increase in affinity would result in a lower LE, suggesting that this is not an efficient modification.

Binding mode analysis, often performed using X-ray crystallography or molecular modeling, provides a detailed picture of how a ligand interacts with its target protein. nih.gov This information is invaluable for understanding SAR and for designing new analogs with improved affinity and selectivity.

For instance, the X-ray crystal structure of a pyridine-based Factor XIa inhibitor revealed key interactions in the binding pocket, highlighting differences compared to imidazole-based analogs. nih.gov In another study, molecular docking of pyrrolidine pentamine derivatives into the active site of an aminoglycoside acetyltransferase showed a significant correlation between the calculated binding energy (ΔG) and the experimentally observed inhibitory activity. mdpi.com This demonstrates the power of combining computational and experimental approaches to understand and predict the binding of ligands.

The analysis of binding modes can reveal the importance of specific interactions, such as the hydrogen bonds formed by the carboximidamide group or the hydrophobic interactions of substituents on the pyrrolidine ring. This knowledge allows for the rational design of new derivatives with optimized interactions, leading to higher potency and selectivity.

Computational Chemistry and in Silico Approaches in Pyrrolidine 3 Carboximidamide Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Pyrrolidine-3-carboximidamide, docking studies are crucial for predicting its binding affinity and mode of interaction with various protein targets. This allows researchers to hypothesize the compound's mechanism of action and to identify key structural features responsible for its biological activity.

Research on related scaffolds demonstrates the power of this approach. For instance, docking studies on pyrrolidine (B122466) derivatives have been instrumental in identifying novel inhibitors for a range of targets, including cyclin-dependent kinase 5 (Cdk5), a protein implicated in Alzheimer's disease, and myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein relevant in cancer. nih.govbohrium.com Similarly, derivatives containing the carboximidamide group have been docked against enzymes like acetylcholinesterase (AChE) and beta-site APP cleaving enzyme 1 (BACE 1), both of which are key targets in Alzheimer's research. rsc.orgnih.gov

The process typically involves preparing the 3D structure of the target protein and the ligand (this compound). Software such as AutoDock Vina, PyRx, and UCSF Chimera are commonly used to perform the docking calculations, which yield a binding energy score (e.g., in kcal/mol) and a predicted binding pose. dovepress.com Analysis of this pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. For example, studies on similar compounds show the pyrrolidine ring often engages in hydrophobic interactions, while the carboximidamide group, with its hydrogen bond donors and acceptors, can form critical connections with polar residues in the target's binding pocket. rsc.orgnih.gov

| Target Protein | Key Interacting Residues | Type of Interaction | Significance |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Trp84, Tyr334 | π-π stacking with pyrrolidine ring | Anchors the ligand in the active site. |

| BACE 1 | Asp32, Asp228 | Hydrogen bond with carboximidamide | Essential for catalytic inhibition. nih.gov |

| Mcl-1 | Val253, Met250 | Hydrophobic interaction with pyrrolidine | Contributes to binding affinity. bohrium.com |

| Enoyl-Acyl Carrier Protein Reductase (InhA) | Tyr158 | Hydrogen bond with carboxamide moiety | Key interaction for antitubercular activity. dovepress.com |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a highly detailed description of the electronic structure of a molecule, offering insights that are not accessible through classical molecular mechanics. These methods are used to determine the conformational preferences, electronic properties, and reactivity of this compound.

By solving approximations of the Schrödinger equation, QM methods like Density Functional Theory (DFT) can accurately predict molecular geometries, vibrational frequencies, and the distribution of electrons. For instance, QM calculations can determine the most stable conformation of the pyrrolidine ring (e.g., envelope or twisted conformations) and the orientation of the carboximidamide substituent. vulcanchem.com This information is critical for understanding how the molecule fits into a protein's binding site.

Key electronic properties derived from QM calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, QM calculations can generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule, predicting where it is likely to engage in electrostatic or hydrogen-bonding interactions. nih.gov

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure and bond lengths/angles. |

| Conformational Energy Profile | Determines the relative stability of different ring puckers and substituent orientations. vulcanchem.com |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Electrostatic Potential Map | Visualizes charge distribution, predicting sites for non-covalent interactions. |

| Partial Atomic Charges | Quantifies the charge on each atom, useful for parameterizing molecular mechanics force fields. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations introduce motion, allowing researchers to observe the system's behavior over time. MD simulations are used to explore the conformational landscape of this compound, both in solution and when bound to a biological target. nih.gov

Starting from a docked pose, an MD simulation can assess the stability of the predicted ligand-protein complex. By simulating the movements of all atoms over a period of nanoseconds to microseconds, researchers can verify if the key interactions identified in docking are maintained. bohrium.comscispace.com These simulations provide valuable information on the flexibility of the pyrrolidine ring and the dynamics of its interactions within a binding pocket. rsc.org

Analyses of MD trajectories can reveal important dynamic properties. Root Mean Square Deviation (RMSD) plots show how the ligand's position changes over time, indicating the stability of the binding mode. Root Mean Square Fluctuation (RMSF) analysis highlights which parts of the protein and ligand are most mobile. Furthermore, MD simulations allow for the calculation of binding free energies using methods like MM/PBSA or MM/GBSA, which can provide a more accurate estimation of binding affinity than docking scores alone. scispace.com

| Analysis Type | Information Gained |

|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the stability of the ligand's binding pose and the overall protein structure. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time, identifying persistent interactions. |

| Binding Free Energy Calculation (MM/PBSA, MM/GBSA) | Provides a quantitative estimate of binding affinity. scispace.com |

| Principal Component Analysis (PCA) | Reveals large-scale conformational changes and dominant motions of the complex. |

Prediction of Activity Spectra for this compound Analogs (e.g., PASS)

Computational tools can predict the likely biological activities of a compound based solely on its chemical structure. The Prediction of Activity Spectra for Substances (PASS) is one such tool that compares the structure of a query molecule against a large database of known bioactive compounds. smolecule.comsemanticscholar.org

For this compound and its analogs, a PASS analysis can generate a broad spectrum of potential pharmacological effects, including enzyme inhibition, receptor antagonism, and antimicrobial activity. smolecule.com The output is presented as a list of activities with two probabilities: Pa (probability to be active) and Pi (probability to be inactive). A high Pa value suggests that the compound is structurally similar to known active compounds for that particular biological function. semanticscholar.org

This predictive power is highly valuable in the early stages of drug discovery. It can help prioritize which experimental assays to perform, uncover unexpected new uses for a compound (drug repositioning), and guide the design of analogs with a more desirable activity profile. For example, if PASS predicts a high probability of anti-inflammatory activity, researchers can focus their resources on testing the compound in relevant inflammation models. smolecule.com

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Enzyme Inhibitor | 0.685 | 0.041 |

| Anti-inflammatory | 0.552 | 0.098 |

| Antiviral | 0.491 | 0.122 |

| Antineoplastic | 0.420 | 0.155 |

| Antibacterial | 0.377 | 0.210 |

| Note: Data are hypothetical and for illustrative purposes only, based on the methodology described in PASS literature. semanticscholar.org |

De Novo Design and Virtual Screening Based on this compound Scaffold

The this compound structure can serve as a valuable starting point, or "scaffold," for the computational design of new molecules. De novo design algorithms build novel chemical structures fragment by fragment within a protein's active site to create molecules with optimal predicted binding. Alternatively, the scaffold can be used as a query in virtual screening to search large chemical databases for existing compounds that contain this core structure and are predicted to bind to a target of interest. nih.gov

One successful strategy is "fragment hopping," where parts of a known ligand are replaced with different chemical groups (fragments) that preserve the key binding interactions. nih.govacs.org For example, the pyrrolidine ring of this compound could be used as a core fragment, while computational methods suggest various substitutions to enhance potency or selectivity for a specific enzyme. This approach was used to develop highly selective inhibitors of neuronal nitric oxide synthase (nNOS) based on a pyrrolidine scaffold. nih.gov

Virtual screening involves using the 3D structure of the pyrrolidine-carboximidamide scaffold to create a pharmacophore model—a map of the essential features required for binding. This model is then used to rapidly screen millions of compounds in databases like ZINC or Enamine. Hits from the virtual screen are then subjected to more rigorous analysis, such as molecular docking and MD simulations, before being selected for chemical synthesis and biological testing. nih.gov This process significantly narrows down the number of compounds that need to be tested experimentally, accelerating the discovery of new lead molecules. nih.gov

| Step | Description | Objective |

|---|---|---|

| 1. Scaffold Selection | Choose a core structure with known or potential activity (e.g., this compound). | Define the chemical starting point. |

| 2. Pharmacophore Modeling | Identify key chemical features (H-bond donors/acceptors, hydrophobic centers) of the scaffold. | Create a 3D query for database searching. nih.gov |

| 3. Database Screening | Search large compound libraries (e.g., ZINC, Chembl) with the pharmacophore model. | Identify a large set of potential hit compounds. |

| 4. Filtering and Docking | Filter hits by physicochemical properties (e.g., Lipinski's Rule of Five) and perform molecular docking. | Reduce the number of hits and prioritize based on predicted binding affinity. |

| 5. Hit Selection | Visually inspect top-scoring poses and select a diverse set of promising compounds. | Choose candidates for experimental validation. |

Pyrrolidine 3 Carboximidamide As a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Pyrrolidine-3-carboximidamide-Based Lead Compounds

The design of lead compounds based on the this compound scaffold often begins with an understanding of the target's pharmacophore. For instance, in the development of endothelin (ET) receptor antagonists, the pyrrolidine (B122466) core served as a template for arranging key interaction groups. nih.gov The synthesis of these compounds typically involves multi-step sequences, starting from commercially available materials like proline or its derivatives. mdpi.comoist.jp

A common synthetic strategy involves the asymmetric Michael addition of nitroalkanes to enoates, which can produce highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives in just two steps. rsc.orgresearchgate.net Another approach utilizes the cyclization of acyclic precursors. mdpi.com For example, the reaction of N-allyl-N-methoxymethyl-N-(trimethylsilyl)-methylamine with a trans-cinnamic ester can yield an N-allylpyrrolidine derivative. google.com The carboximidamide functionality can be introduced through various methods, including the reaction of a nitrile with an amine or via a Pinner reaction.

The versatility of the pyrrolidine scaffold allows for the introduction of a wide range of substituents at various positions, enabling the fine-tuning of pharmacological properties. Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective compounds. For example, in the development of endothelin receptor antagonists, replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group led to a complete reversal of receptor specificity from ET(A) to ET(B). nih.gov Further modifications, such as ortho-alkylation of the phenyl rings or replacing a phenyl ring with a tert-butyl group, were shown to enhance ET(B) affinity and selectivity. nih.gov

Table 1: Synthesis and Activity of Pyrrolidine-Based Endothelin Receptor Antagonists

| Compound | Modification | ET(A) Ki (nM) | ET(B) Ki (nM) | Selectivity (ET(A)/ET(B)) |

|---|---|---|---|---|

| 1 (Atrasentan) | Dibutylaminoacetamide side chain | 0.027 | 110 | 4074 |

| 2 | Diphenylmethylaminoacetamide side chain | 2300 | 0.44 | 0.00019 |

| 9k (A-308165) | Modified 2-aryl group and acetamide (B32628) side chain | >10000 | 0.37 | >27000 |

Data sourced from a study on the design and synthesis of ET(B) antagonists. nih.gov

Application as a Peptidomimetic Scaffold and Constrained Amino Acid Mimics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as increased stability and oral bioavailability. The pyrrolidine ring is an excellent scaffold for creating peptidomimetics due to its conformational rigidity, which helps to lock the molecule in a bioactive conformation. wjarr.com

This compound derivatives can act as constrained mimics of amino acids. For example, by varying the ring size or introducing substituents at different positions, it is possible to mimic key amino acid residues like proline or even aromatic amino acids. wjarr.com This approach has been successfully used to synthesize ligands for various receptors, including the γ-opioid receptor. wjarr.com

The trans-pyrrolidine-3,4-dicarboxamide scaffold has been used to create β-turn mimetics. nih.gov By substituting the scaffold with various amino acid side chains, a library of compounds was generated that could mimic the Cα triplets of naturally occurring β-turns. nih.gov This highlights the potential of the pyrrolidine core to serve as a template for mimicking specific secondary structures of peptides.

Furthermore, bicyclic unnatural γ-amino acids based on a pyrrolidine-isoxazoline scaffold have been shown to stabilize α-turn conformations in peptides. frontiersin.orgnih.gov This is a significant finding, as the stabilization of α-turns in isolated peptides is uncommon but important for mimicking bioactive sites in proteins. frontiersin.orgnih.gov

Development of Enzyme Inhibitors and Receptor Ligands from the this compound Core

The this compound scaffold has proven to be a fruitful starting point for the development of a wide range of enzyme inhibitors and receptor ligands.

Enzyme Inhibitors:

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A series of 1,2,3-triazole-5-carboximidamide derivatives, which can be considered analogs of the this compound scaffold, were synthesized and shown to be potent DPP-4 inhibitors. brieflands.comresearchgate.net Some of these compounds exhibited IC50 values in the nanomolar range. researchgate.net

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Pyrrolidine-based aminopyridine derivatives have been developed as highly potent and selective nNOS inhibitors. nih.gov However, their therapeutic potential has been limited by poor bioavailability. nih.gov To address this, thiophene-2-carboximidamide (B1620697) derivatives have been explored as an alternative, with some showing improved pharmacological profiles. nih.govacs.org

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibitors: Through high-throughput screening, a series of pyrrolidine carboxamides were identified as potent inhibitors of InhA from Mycobacterium tuberculosis. nih.gov Optimization of the lead compound led to a more than 160-fold improvement in potency. nih.gov

Sphingosine (B13886) Kinase (SK) Inhibitors: Pyrrolidine derivatives have been investigated as inhibitors of SK1 and SK2. acs.org Interestingly, the stereochemistry of the pyrrolidine ring was found to be a key determinant of activity, with some enantiomers acting as inhibitors while others were substrates for the enzyme. acs.org

Arginase Inhibitors: While not directly featuring a carboximidamide group, pyrrolidine derivatives have been explored as arginase inhibitors, demonstrating the versatility of the core scaffold. mdpi.com

Receptor Ligands:

Endothelin (ET) Receptor Antagonists: As previously mentioned, pyrrolidine-3-carboxylic acid derivatives have been successfully developed as highly selective ET(B) receptor antagonists. nih.gov

Melanocortin-4 (MC4) Receptor Ligands: A series of 3-arylpyrrolidine-2-carboxamide derivatives were designed as MC4 receptor ligands, with the (2R,3R)-pyrrolidine isomer showing the most potent affinity. nih.gov

Nicotinic Acetylcholine Receptor (nAChR) Ligands: The pyrrolidine ring is a key feature of nicotine (B1678760) and many other nAChR ligands. mdpi.com Studies have focused on understanding the determinants of subtype selectivity (e.g., α4β2 vs. α3β4) for pyrrolidine-based ligands. mdpi.com

Ionotropic Glutamate (B1630785) Receptor Antagonists: A rationally designed (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid was found to be a micromolar antagonist at native ionotropic glutamate receptors, with the highest affinity for GluK1 and GluK3 subtypes. nih.gov

β3 Adrenergic Receptor Agonists: A novel class of human β3 adrenergic receptor agonists was designed by constraining the ethanolamine (B43304) core of known agonists within a pyrrolidine ring, leading to improved selectivity and metabolic stability. nih.gov

Table 2: this compound Derivatives as Enzyme Inhibitors and Receptor Ligands

| Target | Compound Class | Key Findings |

|---|---|---|

| DPP-4 | 1,2,3-Triazole-5-carboximidamides | Potent inhibitors with IC50 values in the nanomolar range. researchgate.net |

| nNOS | Thiophene-2-carboximidamides | Potent and selective inhibitors with improved bioavailability over aminopyridine derivatives. nih.govacs.org |

| InhA | Pyrrolidine carboxamides | Potent inhibitors of M. tuberculosis InhA identified through HTS. nih.gov |

| ET(B) Receptor | Pyrrolidine-3-carboxylic acid derivatives | Highly selective antagonists with over 27,000-fold selectivity for ET(B) over ET(A). nih.gov |

| MC4 Receptor | 3-Arylpyrrolidine-2-carboxamides | (2R,3R)-isomer showed the most potent affinity. nih.gov |

| GluK1/3 Receptors | (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid | Micromolar antagonist with selectivity for iGluRs. nih.gov |

Scaffold Engineering for Enhanced Biological Function

Scaffold engineering involves the modification of a core molecular structure to enhance its biological properties. nih.gov For the this compound scaffold, this can involve several strategies:

Introduction of Conformational Constraints: As seen with the development of β3 adrenergic receptor agonists, constraining a flexible side chain within the pyrrolidine ring can lead to improved selectivity and metabolic stability. nih.gov Bicyclic systems, such as the pyrrolidine-isoxazoline scaffold, can further rigidify the structure and stabilize specific conformations. frontiersin.orgnih.gov

Modification of Substituents: The systematic variation of substituents on the pyrrolidine ring is a common strategy to optimize potency and selectivity. For example, in the development of SARS-CoV-2 replication inhibitors, modifications around a 1,2,4-oxadiazole (B8745197) subunit attached to the pyrrolidine core revealed that a 3- or 4-pyridyl moiety was optimal for antiviral activity. mdpi.com

Bioisosteric Replacement: Replacing functional groups with bioisosteres can improve pharmacokinetic properties without sacrificing biological activity. In the development of nNOS inhibitors, efforts have been made to replace basic amino groups, which contribute to poor bioavailability, with other functionalities. nih.gov

Targeting Allosteric Sites: By designing ligands that interact with allosteric sites on a receptor, it is possible to achieve higher selectivity. mpg.de The pyrrolidine scaffold can be engineered to present functional groups that can interact with these less-conserved sites.

A study on the design of A2A adenosine (B11128) receptor ligands demonstrated the importance of considering interactions with binding site water molecules. diva-portal.org By designing a compound that displaced an ordered water molecule, a potent agonist was discovered. diva-portal.org This highlights a more subtle aspect of scaffold engineering where the interaction of the ligand with the surrounding solvent environment is a key consideration for enhancing biological function.

Biological Target Identification, Validation, and Molecular Interaction Mechanisms of Pyrrolidine 3 Carboximidamide Derivatives

Experimental Approaches for Target Discovery and Validation

The identification of specific protein targets for pyrrolidine-3-carboximidamide derivatives relies on a combination of modern and classical drug discovery techniques. These approaches are essential to elucidate the mechanism of action and to validate the therapeutic potential of novel chemical entities.

One primary strategy is phenotypic screening , where compounds are tested for their ability to produce a desired effect in a cellular or organismal model. For instance, a screen of 250,000 compounds in a phenotypic HIV killing assay led to the identification of potent molecules, whose mechanism of action was subsequently investigated to identify the specific molecular target. smr.org.uk

Following initial discovery, chemical proteomics has emerged as a powerful tool for the unbiased identification of molecular targets in a complex biological system. mdpi.com Methods such as the drug affinity responsive target stability (DARTS) assay are based on the principle that a protein's stability against enzymatic degradation increases upon binding to a small molecule. mdpi.com Another prominent technique is the Cellular Thermal Shift Assay (CETSA) , which leverages the fact that ligand binding stabilizes a target protein against heat-induced denaturation. thno.org By combining CETSA with mass spectrometry (a method known as Thermal Proteome Profiling or TPP), it is possible to assess the thermal stability of thousands of proteins simultaneously, allowing for proteome-wide identification of drug targets in their native cellular context. thno.org

Affinity-based methods also play a crucial role. mdpi.com These techniques often involve immobilizing a derivative of the compound onto a solid support to "capture" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. mdpi.com For more rapid assessment, fragment-based screening using biophysical assays like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or affinity selection from DNA-encoded libraries (DEL) can provide early insights into target tractability. nih.gov

Once a potential target is identified, validation is critical. This is often achieved through genetic methods, such as using siRNA or CRISPR/Cas9 to knock down or knock out the proposed target protein. If the compound's effect is diminished or abolished in these modified cells, it provides strong evidence that the identified protein is the correct target. smr.org.uk

**7.2. In Vitro Biochemical and Biophysical Characterization of Target Interactions

Once a target is identified and validated, detailed in vitro studies are conducted to characterize the precise nature of the molecular interaction between the pyrrolidine (B122466) derivative and its biological partner.

Binding affinity measures the strength of the interaction between a ligand and its target. A common method for this is the radioligand binding assay , where a radioactively labeled ligand competes with the test compound for binding to the target receptor. labome.com This approach has been used to characterize pyrrolidine-3-carboxylic acid derivatives as endothelin (ET) receptor antagonists. nih.govnih.gov These studies measure the inhibition constant (Kᵢ), which represents the concentration of the antagonist required to occupy 50% of the receptors. For example, certain N,S-dialkylsulfonamidoethyl analogs of pyrrolidine-3-carboxylic acid demonstrated sub-nanomolar affinities for both ETA and ETB receptor subtypes. nih.gov

More advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) provide real-time, label-free analysis of binding kinetics, determining both the association (on-rate) and dissociation (off-rate) constants of the interaction. labome.comacs.org BLI, for instance, has been shown to be advantageous for characterizing the formation of ternary complexes, which can be relevant for certain mechanisms of action. acs.org

| Compound Class | Target Receptor | Binding Affinity (Kᵢ) | Assay Method |

| Pyrrolidine-3-carboxylic acid analog (A-216546) | Endothelin A (ETA) | 0.46 nM | Radioligand Binding |

| Pyrrolidine-3-carboxylic acid analog (A-216546) | Endothelin B (ETB) | 13,000 nM | Radioligand Binding |

| N,S-dialkylsulfonamidoethyl pyrrolidine analogs | ETA / ETB | Sub-nanomolar | Radioligand Binding |

| Relaxin-3 peptide | Relaxin Family Peptide Receptor 3 (RXFP3) | 6.7 nM | Radioligand Binding |

This table summarizes binding affinity data for representative pyrrolidine derivatives against their target receptors, as determined by radioligand binding assays. Data sourced from nih.govnih.govnih.gov.

Many this compound derivatives function by inhibiting enzymes. Enzyme inhibition kinetics studies are performed to determine the inhibitory potency (often expressed as the IC₅₀ or Kᵢ value) and the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive). sci-hub.se

Competitive inhibitors bind to the free enzyme at its active site, competing with the natural substrate. This increases the apparent Michaelis constant (Kₘ) of the substrate without affecting the maximum velocity (Vₘₐₓ). sci-hub.se

Noncompetitive inhibitors bind to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. This reduces the Vₘₐₓ without changing the Kₘ.

Uncompetitive inhibitors bind only to the enzyme-substrate complex, reducing both Vₘₐₓ and Kₘ. sci-hub.se

Derivatives of this scaffold have shown inhibitory activity against several key enzymes:

Nitric Oxide Synthases (NOS): Pyrrolidine-containing thiophene-2-carboximidamide (B1620697) hybrids are potent inhibitors of neuronal NOS (nNOS). acs.org Analogs were developed with Kᵢ values as low as 5 nM for nNOS. acs.orgnih.gov

Receptor Tyrosine Kinases (RTKs): Pyrrolidine-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). researchgate.net Some compounds in this class exhibited IC₅₀ values ranging from 87 to 107 nM against EGFR and 15 to 31 nM against CDK2. researchgate.net Other derivatives showed potent inhibition of BRAFV600E. mdpi.com

Sphingosine (B13886) Kinases (SphK): The introduction of a pyrrolidine ring into certain scaffolds led to a significant increase in inhibitory activity against SphK2, with a Kᵢ of 1.3 µM and a 10-fold selectivity over SphK1. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): Novel carbonitrile-pyrrolidine analogs have been synthesized as potent DPP-4 inhibitors, with one of the most active compounds showing an IC₅₀ of 0.017 µM. researchgate.net

| Derivative Class | Target Enzyme | Potency (IC₅₀ or Kᵢ) |

| Thiophene-2-carboximidamide hybrid | Neuronal Nitric Oxide Synthase (nNOS) | Kᵢ = 5 nM |

| Pyrrolidine-carboxamide analog (7g) | Epidermal Growth Factor Receptor (EGFR) | IC₅₀ = 87-107 nM |

| Pyrrolidine-carboxamide analog (7g) | Cyclin-Dependent Kinase 2 (CDK2) | IC₅₀ = 15-31 nM |

| Pyrrolidine-oxadiazole analog (SLR080811) | Sphingosine Kinase 2 (SphK2) | Kᵢ = 1.3 µM |

| Carbonitrile-pyrrolidine analog (115a) | Dipeptidyl Peptidase-4 (DPP-4) | IC₅₀ = 17 nM |

This table presents the inhibitory potency of various this compound derivatives against different enzyme targets. Data sourced from acs.orgresearchgate.netnih.govresearchgate.net.

Receptor binding assays are fundamental in characterizing compounds that target cell surface or nuclear receptors. As mentioned, radioligand displacement assays are a mainstay for determining the binding affinity of a compound to its receptor. labome.com This method was instrumental in the development of pyrrolidine-based endothelin receptor antagonists, allowing for precise quantification of their affinity (Kᵢ) for ETA and ETB receptors. nih.govnih.gov The utility of these compounds as modulators of chemokine receptor activity, such as CCR3 and CCR5, has also been demonstrated using similar binding assay methodologies. google.com These assays typically use cell lines that either naturally express the receptor of interest or are engineered to express it recombinantly. google.com

Characterization of Specific Biological Pathways Modulated by this compound Analogs

The interaction of a pyrrolidine derivative with its target protein initiates a cascade of downstream cellular events, modulating specific biological pathways.

Apoptosis and Cell Cycle Control: Pyrrolidine-carboxamide derivatives that dually inhibit EGFR and CDK2 have been shown to induce apoptosis in cancer cell lines. researchgate.net Mechanistic studies revealed that these compounds trigger apoptosis by increasing the expression of pro-apoptotic proteins like Bax and activating executioner caspases (caspase-3) and initiator caspases (caspase-8), while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net

Amine Oxidase Inactivation: 3-Pyrroline derivatives have been identified as mechanism-based inactivators of copper-containing, quinone-dependent amine oxidases. nih.gov Spectroscopic studies confirmed that this inactivation occurs via the covalent derivatization of the 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) cofactor within the enzyme's active site. nih.gov Interestingly, these same compounds act as simple substrates, not inactivators, for flavin-dependent monoamine oxidases, highlighting a unique pathway-specific interaction. nih.gov

Complement Pathway Inhibition: A pyridine-3-carboximidamide derivative was identified as a selective, competitive inhibitor of C1s, a key protease in the classical complement pathway. researchgate.net By inhibiting C1s, the compound dose-dependently inhibited complement activation driven by immune complexes and the subsequent lysis of antibody-sensitized cells, demonstrating a clear modulation of this critical innate immune pathway. researchgate.net

Multi-Targeting Approaches and Selectivity Profiling

A significant area of research focuses on designing derivatives that can interact with multiple targets simultaneously (multi-targeting) or that exhibit high selectivity for a single target within a family of related proteins.

Multi-Targeting: The development of dual inhibitors is a promising strategy, particularly in cancer therapy, to overcome drug resistance.

Dual EGFR/CDK2 Inhibition: As discussed, certain pyrrolidine-carboxamide derivatives were designed to inhibit both EGFR and CDK2, two key proteins in cancer cell proliferation and survival. researchgate.net

Dual EGFR/BRAFV600E Inhibition: Other series of pyrrolidine derivatives have been developed as dual inhibitors of both EGFR and the mutated BRAFV600E kinase, another important driver in several cancers. mdpi.com

Multi-Targeting in Neurodegeneration: Chiral pyrrolidine derivatives have been explored as multi-potent agents for neurodegenerative diseases by simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and fatty-acid amide hydrolase 1 (FAAH). mdpi.com

Selectivity Profiling: Selectivity is crucial for minimizing off-target effects. It is assessed by testing a compound against a panel of related targets.

NOS Isoform Selectivity: Thiophene-2-carboximidamide derivatives containing a pyrrolidine moiety have been optimized for high selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS). acs.org For example, compound 14 showed a 540-fold selectivity for nNOS over eNOS and a 340-fold selectivity over iNOS. acs.org Crystal structures revealed that this selectivity arises from interactions with unique amino acid residues in the nNOS active site that are not present in the other isoforms. acs.orgnih.gov

Endothelin Receptor Selectivity: While some pyrrolidine-3-carboxylic acid derivatives were developed as "balanced" antagonists with near-equal affinity for ETA and ETB receptors, others were optimized for high ETA selectivity. nih.gov The antagonist A-216546, for example, has a Kᵢ of 0.46 nM for ETA but 13,000 nM for ETB, resulting in a selectivity ratio of over 28,000-fold. nih.gov

Sphingosine Kinase Selectivity: The pyrrolidine analog SLR080811 demonstrated a 10-fold selectivity for SphK2 over SphK1, while further modifications led to compounds with over 200-fold selectivity for SphK1. nih.gov

| Compound/Class | Primary Target | Selectivity Profile | Fold Selectivity |

| Thiophene-2-carboximidamide 14 | nNOS | nNOS vs. eNOS | 540x |

| Thiophene-2-carboximidamide 14 | nNOS | nNOS vs. iNOS | 340x |

| Pyrrolidine analog A-216546 | ETA Receptor | ETA vs. ETB | >28,000x |

| Pyrrolidine analog SLR080811 | SphK2 | SphK2 vs. SphK1 | 10x |

| Pyrrolidine analog SLP7111228 | SphK1 | SphK1 vs. SphK2 | >200x |

This table illustrates the selectivity profiles of several pyrrolidine derivatives for their primary target over related isoforms or receptor subtypes. Data sourced from nih.govacs.orgnih.gov.

Analytical and Derivatization Strategies for the Study of Pyrrolidine 3 Carboximidamide

Derivatization for Enhanced Spectroscopic Characterization (e.g., NMR, MS)

The inherent properties of the pyrrolidine (B122466) nitrogen and the carboximidamide group—namely the presence of exchangeable protons and high basicity—can complicate spectroscopic analysis. Derivatization addresses these challenges by converting the parent molecule into a more stable and spectroscopically "visible" analogue, facilitating unambiguous characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [2, 4].

A primary strategy involves the protection or modification of the nucleophilic centers. The secondary amine of the pyrrolidine ring is readily derivatized. For instance, reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) yields the N-Boc protected derivative. This modification is advantageous for several reasons:

NMR Simplification: It eliminates the broad N-H signal of the pyrrolidine amine, simplifying the proton spectrum. The introduction of the tert-butyl group provides a sharp, strong singlet at approximately 1.4-1.5 ppm in the ¹H NMR spectrum, serving as a clean handle for quantification and confirming successful derivatization .

MS Analysis: The addition of the Boc group (100.05 Da) provides a predictable and significant mass shift, which is easily identified in mass spectra. The derivative often exhibits improved ionization efficiency in electrospray ionization (ESI-MS) and may produce more informative fragment ions upon collision-induced dissociation (CID), such as the characteristic loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group .

The amidine group, being a strong base, can also be targeted. Reaction with 1,3-dicarbonyl compounds like acetylacetone (B45752) under mild conditions can lead to the formation of a stable heterocyclic ring, such as a dimethylpyrimidine. This transformation fundamentally alters the electronic and structural properties of the side chain, locking the conformation and removing all exchangeable amidine protons, which greatly clarifies NMR spectra .

| Derivatization Reagent | Target Functional Group | Primary Spectroscopic Benefit (NMR) | Primary Spectroscopic Benefit (MS) | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate ((Boc)₂O) | Pyrrolidine secondary amine | Removes N-H proton signal; introduces sharp t-butyl singlet (~1.4 ppm) for easy identification. | Predictable mass shift (+100 Da); enhances ESI signal; characteristic fragmentation (loss of isobutylene). | [4, 15] |

| Benzyl (B1604629) bromide | Pyrrolidine secondary amine | Introduces aromatic proton signals (~7.3 ppm); allows for NOE studies between benzyl and pyrrolidine protons. | Predictable mass shift (+90 Da); introduces stable benzyl/tropylium cation (m/z 91) in fragmentation pattern. | |

| Acetylacetone | Carboximidamide group | Forms a stable pyrimidine (B1678525) ring, removing all three exchangeable amidine protons (NH, NH₂) and simplifying the spectrum. | Significant mass shift; creates a rigid, aromatic structure with a unique and predictable fragmentation pattern. |

Chromatographic Derivatization for Separation and Detection

The high polarity and basic nature of this compound present significant obstacles for chromatographic analysis. In reversed-phase high-performance liquid chromatography (RP-HPLC), the compound exhibits poor retention and can produce broad, tailing peaks due to strong interactions with residual silanol (B1196071) groups on the stationary phase. Furthermore, its lack of a significant UV-absorbing chromophore results in poor sensitivity with standard UV detectors [9, 10].

Derivatization is a powerful solution to both problems. Pre-column derivatization can be employed to introduce a hydrophobic and/or chromophoric/fluorophoric tag onto the molecule.

For Enhanced Retention and UV Detection: Reagents like 2,4-dinitrofluorobenzene (DNFB) react with the pyrrolidine secondary amine to form a DNP-derivative. The dinitrophenyl group is highly hydrophobic, dramatically increasing retention time on C18 columns, and it is a strong chromophore with a λₘₐₓ near 360 nm, enabling detection at picomole levels .

For Enhanced Fluorescence Detection: For ultimate sensitivity, fluorogenic reagents are used. Dansyl chloride reacts with the pyrrolidine amine to yield a highly fluorescent derivative, allowing for detection limits in the femtomole range. Another common strategy involves o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., mercaptoethanol), which reacts specifically with primary amine functionalities. While the pyrrolidine nitrogen is secondary, the terminal -NH₂ of the amidine group is a potential target for OPA derivatization, offering an alternative route for fluorescent tagging .

For analysis by gas chromatography (GC), derivatization is not optional but mandatory to increase the molecule's volatility. Silylation using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is effective. BSTFA reacts with all active hydrogens on the pyrrolidine and amidine nitrogens, replacing them with nonpolar trimethylsilyl (B98337) (TMS) groups. The resulting per-silylated molecule is sufficiently volatile and thermally stable for GC-MS analysis .

| Derivatization Agent | Target Group | Chromatography Method | Detection Principle | Key Advantage | Reference |

|---|---|---|---|---|---|